4-Tert-butylbenzenesulfonic acid is an organic compound classified as a benzenesulfonic acid and its derivatives. It features a tert-butyl group attached to the benzene ring, enhancing its solubility and reactivity. The compound has the molecular formula and a molecular weight of approximately 214.281 g/mol. Its structure can be represented as follows:
This compound is notable for its applications in various
The compound can also undergo chlorination reactions to produce derivatives like 4-tert-butylbenzenesulfonyl chloride when reacted with chlorinating agents such as thionyl chloride .
Research indicates that 4-tert-butylbenzenesulfonic acid exhibits biological activity, particularly in relation to thrombin inhibition. Thrombin plays a crucial role in blood coagulation and inflammation. The compound has been noted for its ability to bind calcium ions, which is significant in various biological processes .
Several methods exist for synthesizing 4-tert-butylbenzenesulfonic acid:
4-Tert-butylbenzenesulfonic acid has diverse applications across various fields:
4-Tert-butylbenzenesulfonic acid shares structural similarities with other benzenesulfonic acids but is unique due to the tert-butyl substituent, which influences its physical and chemical properties. Here are some similar compounds for comparison:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Benzenesulfonic Acid | Simple benzene ring with sulfonate | Basic structure without bulky substituents |
p-Toluenesulfonic Acid | Methyl group on benzene | More polar than tert-butyl variant |
4-Hydroxybenzenesulfonic Acid | Hydroxyl group instead of tert-butyl | Exhibits different reactivity profiles |
The presence of the tert-butyl group in 4-tert-butylbenzenesulfonic acid enhances its solubility and sterics compared to these other compounds, making it particularly useful in specific catalytic applications.